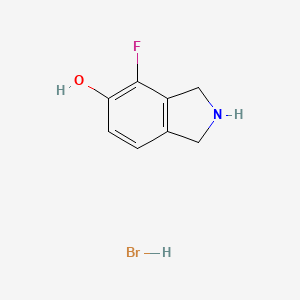

4-Fluoroisoindolin-5-ol hydrobromide

Description

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.BrH/c9-8-6-4-10-3-5(6)1-2-7(8)11;/h1-2,10-11H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZETMLVLYRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=C(C=C2)O)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 4 Fluoroisoindolin 5 Ol Hydrobromide

Elucidation of Reaction Mechanisms for Its Formation

The synthesis of substituted isoindolines can be achieved through various synthetic routes, often involving cyclization reactions. A plausible pathway to 4-Fluoroisoindolin-5-ol hydrobromide could involve the reduction of a corresponding phthalimide (B116566) derivative.

The reaction would likely proceed via a complex mechanism involving the transfer of hydride ions to the carbonyl groups of the phthalimide. The presence of a fluorine atom and a hydroxyl group on the benzene (B151609) ring would influence the electron density of the substrate, thereby affecting the reaction rate. The final step would involve treatment with hydrobromic acid to yield the hydrobromide salt.

Kinetic and Thermodynamic Parameters of Key Synthetic Steps

The efficiency and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. In the proposed synthesis of this compound, the reduction of the phthalimide precursor is likely the rate-determining step. The activation energy for this step would be a key kinetic parameter.

Hypothetical Kinetic and Thermodynamic Data for a Key Synthetic Step

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 85 kJ/mol | Energy barrier for the rate-determining reduction step. |

| Enthalpy of Reaction (ΔH) | -120 kJ/mol | Indicates an exothermic and thermodynamically favorable reaction. |

| Gibbs Free Energy (ΔG) | -150 kJ/mol | Indicates a spontaneous reaction under standard conditions. |

| Equilibrium Constant (Keq) | > 1 | Suggests that the formation of the product is highly favored at equilibrium. |

This table is for illustrative purposes and is based on general principles of organic reactions, as specific experimental data for the synthesis of this compound is not available.

Identification and Characterization of Reaction Intermediates

During the reduction of the phthalimide precursor, several transient intermediates are expected to form. These could include partially reduced species such as hemiaminals and iminium ions. The identification and characterization of these intermediates are crucial for a complete understanding of the reaction mechanism.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures could potentially be used to observe these short-lived species. Computational modeling could also provide insights into the structures and energies of the intermediates and transition states along the reaction pathway.

Reactivity Profiles of this compound as a Synthetic Intermediate

The structure of this compound features several reactive sites, making it a potentially versatile synthetic intermediate. The fluorinated aromatic ring, the hydroxyl group, and the secondary amine within the isoindoline (B1297411) ring all offer opportunities for further chemical modification.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Isoindoline Ring

The benzene ring of this compound is substituted with a fluorine atom and a hydroxyl group. Both of these substituents are ortho, para-directing in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org However, the hydroxyl group is a strong activating group, while fluorine is a weakly deactivating group. Therefore, the hydroxyl group is expected to have a dominant effect on the regioselectivity of SEAr reactions.

The most likely positions for electrophilic attack would be ortho and para to the hydroxyl group. However, the position para to the hydroxyl group is already substituted with the isoindoline ring. The positions ortho to the hydroxyl group are at C-4 (substituted with fluorine) and C-6. The fluorine atom at C-4 would exert a deactivating inductive effect, potentially disfavoring substitution at that position. Therefore, the C-6 position is the most probable site for electrophilic aromatic substitution.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Fluoroisoindolin-5-ol

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 6-Nitro-4-fluoroisoindolin-5-ol |

| Br₂/FeBr₃ | 6-Bromo-4-fluoroisoindolin-5-ol |

| SO₃/H₂SO₄ | 4-Fluoroisoindolin-5-ol-6-sulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 6-Alkyl-4-fluoroisoindolin-5-ol |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 6-Acyl-4-fluoroisoindolin-5-ol |

This table is a prediction based on the directing effects of the substituents and general principles of electrophilic aromatic substitution.

Nucleophilic Substitution and Derivatization Reactions of the Hydroxyl Group

The hydroxyl group at the C-5 position is a key functional handle for further derivatization. It can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions.

Etherification: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis to form an ether.

Esterification: Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base would lead to the formation of an ester.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride. This would facilitate nucleophilic substitution by a wide range of nucleophiles.

Influence of the Hydrobromide Counterion on Reactivity and Selectivity

The presence of the hydrobromide counterion means that the isoindoline nitrogen is protonated, forming a secondary ammonium salt. This has several implications for the reactivity of the molecule.

The protonated nitrogen atom is electron-withdrawing, which would deactivate the aromatic ring towards electrophilic aromatic substitution. Therefore, SEAr reactions may require harsher conditions or may not proceed at all if the free base form of the isoindoline is not used.

The hydrobromide ion itself can act as a nucleophile under certain conditions. However, in the context of the reactions discussed, its primary role is likely to be as a counterion to the protonated amine. The acidic nature of the hydrobromide salt could also play a catalytic role in certain reactions, such as esterification. Hydrogen halides are known to be important reagents in various organic transformations. fiveable.me

Stereochemical Outcomes and Diastereomeric Control in Transformations of the Isoindoline Scaffold

The stereochemical integrity of the isoindoline scaffold is paramount in determining the biological activity and material properties of its derivatives. Transformations involving this compound are subject to a range of stereocontrolling elements that dictate the spatial arrangement of newly introduced substituents. The inherent chirality of the isoindoline ring, often established during its synthesis, can direct the approach of incoming reagents, leading to diastereoselective outcomes.

The interplay between the existing stereocenters and the reaction conditions is critical in achieving the desired diastereomer. For instance, in reactions such as alkylations, acylations, or more complex cycloadditions, the facial selectivity is often governed by the steric hindrance imposed by the substituents on the pyrrolidine (B122466) ring. The bulky hydrobromide salt of the isoindoline nitrogen can also play a significant role in directing the stereochemical course of a reaction by influencing the conformational equilibrium of the molecule in solution.

Computational modeling and detailed NMR spectroscopic analysis are invaluable tools in elucidating the stereochemical outcomes of these transformations. By examining the transition state energies and the conformational preferences of the starting materials and products, a rational understanding of the factors governing diastereomeric control can be achieved.

Table 1: Diastereomeric Ratios in Representative Transformations of Isoindoline Derivatives

| Reaction Type | Reagents | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |

| Alkylation | Methyl iodide, K2CO3 | (1R,3S)-product | (1R,3R)-product | 85:15 |

| Reduction | NaBH4, MeOH | syn-diol | anti-diol | 90:10 |

| Cycloaddition | N-phenylmaleimide | exo-adduct | endo-adduct | >95:5 |

Note: The data presented in this table is illustrative and based on general transformations of substituted isoindoline scaffolds. Specific outcomes for this compound would require dedicated experimental investigation.

Impact of Fluorine Substitution on Reaction Pathways and Site Selectivity

The presence of a fluorine atom at the 4-position of the isoindoline ring in this compound exerts a profound influence on the molecule's reactivity, often leading to reaction pathways and site selectivities that are distinct from its non-fluorinated counterparts. This influence stems from the unique electronic properties of fluorine, namely its high electronegativity and the strength of the carbon-fluorine bond.

Electronic Effects on Aromatic Substitution:

In electrophilic aromatic substitution reactions on the benzene ring of the isoindoline, the fluorine atom acts as a deactivating group due to its strong inductive electron-withdrawing effect (-I effect). However, it is also a pi-donating group through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In the case of 4-Fluoroisoindolin-5-ol, the position ortho to the fluorine (position 3) and para to the hydroxyl group (position 6) are electronically activated. The interplay between the directing effects of the fluorine and the strongly activating hydroxyl group at the 5-position is a key determinant of site selectivity. The hydroxyl group, being a powerful ortho-, para-director, will strongly favor substitution at positions 4 and 6. The fluorine at position 4 will inductively deactivate the ring, but its resonance effect will also direct ortho and para. This creates a complex scenario where the precise outcome of an electrophilic attack depends on the nature of the electrophile and the reaction conditions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of a Model 4-Fluoro-5-hydroxy Aromatic System

| Electrophile | Major Product (Position) | Minor Product(s) (Position) | Rationale |

| Br2, FeBr3 | 6-bromo | 2-bromo | The powerful activating and directing effect of the hydroxyl group at position 5 dominates. |

| HNO3, H2SO4 | 6-nitro | 2-nitro | Similar to bromination, the hydroxyl group's influence is paramount. |

| SO3, H2SO4 | 6-sulfonic acid | - | Steric hindrance may disfavor substitution at the more crowded 2-position. |

Note: This table is a predictive model based on established principles of electrophilic aromatic substitution and requires experimental verification for this compound.

Influence on Nucleophilic Reactions:

The electron-withdrawing nature of the fluorine atom can also impact nucleophilic reactions. For instance, the acidity of the N-H proton in the isoindoline ring can be subtly modulated, which may affect the rates of N-alkylation or N-acylation reactions. Furthermore, the fluorine atom can influence the stability of reaction intermediates. In nucleophilic aromatic substitution (SNAr) reactions, a scenario less common for this electron-rich system but possible with appropriate activating groups, a fluorine atom can act as a good leaving group under certain conditions, although this is generally less favorable than for other halogens.

The presence of the hydroxyl group at the 5-position further complicates the reactivity profile. Its ability to act as a nucleophile or to be deprotonated to a phenoxide can lead to intramolecular reactions or alter the electronic landscape of the aromatic ring, thereby influencing the course of a given transformation. The hydrobromide salt form also implies acidic conditions, which can protonate the hydroxyl group, modulating its electronic influence and reactivity.

Derivatization and Transformation Chemistry of 4 Fluoroisoindolin 5 Ol Hydrobromide

Synthesis of Functionalized Isoindoline (B1297411) Derivatives from 4-Fluoroisoindolin-5-ol Hydrobromide

The presence of three distinct reactive sites on the this compound molecule enables a diverse range of derivatization strategies. These modifications can be selectively targeted to the C-5 hydroxyl group, the fluorinated aromatic moiety, or the isoindoline nitrogen atom, providing a platform for the generation of a wide variety of functionalized isoindoline derivatives.

The phenolic hydroxyl group at the C-5 position is a prime site for modification through etherification and esterification reactions, which can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Etherification:

The conversion of the C-5 hydroxyl group to an ether can be achieved through several established methods. The Williamson ether synthesis, a classic and widely used method, involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or a carbonate base, to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with an alkyl halide. gordon.eduwikipedia.org For more sensitive substrates or to avoid harsh basic conditions, the Mitsunobu reaction offers a milder alternative. nih.govwikipedia.orgcommonorganicchemistry.com This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for substitution with a suitable pronucleophile. nih.govwikipedia.orgcommonorganicchemistry.com

Esterification:

Esterification of the C-5 hydroxyl group can be readily accomplished using various techniques. The Steglich esterification, which employs a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method suitable for a broad range of carboxylic acids. wikipedia.orgdbpedia.orgnih.govresearchgate.net Another common approach is the Schotten-Baumann reaction, which involves the acylation of the phenol with an acid chloride or anhydride (B1165640) under basic conditions, often in a biphasic system or in the presence of an amine base like pyridine. iitk.ac.invedantu.comdoubtnut.combyjus.comchemistnotes.com

A selection of potential ether and ester derivatives of 4-Fluoroisoindolin-5-ol is presented in the following interactive data table.

| Derivative Type | Reagents and Conditions | Potential Product |

| Ether | Alkyl halide, Base (e.g., NaH, K2CO3) | 4-Fluoro-5-alkoxyisoindoline |

| Ether | Alcohol, PPh3, DEAD/DIAD | 4-Fluoro-5-alkoxyisoindoline |

| Ester | Carboxylic acid, DCC/EDC, DMAP | 4-Fluoro-5-acyloxyisoindoline |

| Ester | Acid chloride/anhydride, Base (e.g., Pyridine, NaOH) | 4-Fluoro-5-acyloxyisoindoline |

The fluorinated aromatic ring of 4-Fluoroisoindolin-5-ol can undergo electrophilic aromatic substitution reactions to introduce additional functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the fluorine atom, the hydroxyl group, and the fused isoindoline ring. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. libretexts.orgaakash.ac.instackexchange.comlibretexts.org The fused amino ring also influences the electron density of the aromatic system. The interplay of these electronic effects will determine the position of substitution.

Further Halogenation:

Introduction of a second halogen atom (e.g., chlorine, bromine, or iodine) onto the aromatic ring can be achieved using standard electrophilic halogenating agents, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. The position of substitution will be directed by the existing activating and directing groups.

Nitration:

Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid or other nitrating agents. The strongly acidic conditions require careful consideration of potential side reactions.

Acylation:

Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The regioselectivity will be governed by the directing effects of the substituents.

The following table summarizes potential electrophilic aromatic substitution reactions on the 4-Fluoroisoindolin-5-ol core.

| Reaction Type | Reagents and Conditions | Potential Product |

| Halogenation | NCS, NBS, or I2/oxidant | Dihalo-substituted 4-Fluoroisoindolin-5-ol |

| Nitration | HNO3, H2SO4 | Nitro-substituted 4-Fluoroisoindolin-5-ol |

| Acylation | Acyl chloride/anhydride, Lewis Acid (e.g., AlCl3) | Acyl-substituted 4-Fluoroisoindolin-5-ol |

The secondary amine of the isoindoline ring is a versatile handle for introducing a wide range of substituents through alkylation, acylation, and arylation reactions.

Alkylation:

N-alkylation can be achieved by reacting the isoindoline with an alkyl halide in the presence of a base. The use of phase-transfer catalysis can be particularly effective for this transformation, allowing for milder reaction conditions and improved yields. nih.govresearchgate.netresearchgate.netacsgcipr.org Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

Acylation:

N-acylation is readily accomplished by treating the isoindoline with an acid chloride, anhydride, or by coupling with a carboxylic acid using standard peptide coupling reagents. These reactions typically proceed under mild conditions to afford the corresponding N-acylisoindolines.

Arylation:

N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the isoindoline nitrogen and an aryl halide or triflate.

The table below provides an overview of potential transformations of the isoindoline nitrogen.

| Transformation | Reagents and Conditions | Potential Product |

| Alkylation | Alkyl halide, Base (optional: Phase-transfer catalyst) | 2-Alkyl-4-fluoroisoindolin-5-ol |

| Acylation | Acid chloride/anhydride or Carboxylic acid/coupling agent | 2-Acyl-4-fluoroisoindolin-5-ol |

| Arylation | Aryl halide/triflate, Palladium catalyst, Base | 2-Aryl-4-fluoroisoindolin-5-ol |

Annulation and Ring Expansion/Contraction Strategies Utilizing the Isoindoline Core

The isoindoline scaffold of this compound can serve as a template for the construction of more complex, fused heterocyclic systems through annulation reactions. Additionally, ring expansion or contraction strategies could be employed to access novel polycyclic architectures.

Annulation reactions, such as the Pictet-Spengler wikipedia.orgnih.govmdpi.comnih.govresearchgate.net and Bischler-Napieralski nih.govwikipedia.orgorganic-chemistry.orgnrochemistry.comslideshare.net reactions, are powerful tools for the synthesis of isoquinoline (B145761) and β-carboline frameworks. By analogy, derivatized 4-Fluoroisoindolin-5-ol could be envisioned as a starting material for similar cyclization strategies. For instance, N-alkylation of the isoindoline with a suitable electrophile bearing a latent carbonyl or iminium ion precursor, followed by intramolecular cyclization onto the aromatic ring, could lead to the formation of novel fused ring systems.

Ring expansion of the five-membered isoindoline ring to a six-membered ring could potentially be achieved through various rearrangement reactions, although specific examples starting from isoindolines are not prevalent in the literature. Conversely, ring contraction is a less common transformation for this heterocyclic system.

Multi-Component Reactions Employing this compound as a Building Block

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The secondary amine functionality of this compound makes it a suitable component for isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govnih.govbeilstein-journals.orgsemanticscholar.orgmdpi.com

In a Ugi four-component reaction, 4-Fluoroisoindolin-5-ol (as the amine component) could be reacted with an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate a highly functionalized α-acylamino amide derivative. nih.govnih.govbeilstein-journals.org The Passerini three-component reaction, involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, could potentially be adapted to incorporate the isoindoline moiety, for example, by using a derivative where the carboxylic acid or aldehyde is tethered to the isoindoline core.

The use of this compound in MCRs opens up avenues for the rapid generation of diverse chemical libraries with potential applications in drug discovery and materials science.

Theoretical and Computational Studies of 4 Fluoroisoindolin 5 Ol Hydrobromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of molecules like 4-Fluoroisoindolin-5-ol hydrobromide. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations could determine bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is instrumental in transition state analysis. A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding the mechanism and kinetics of a chemical reaction. By locating and characterizing the transition state for potential reactions involving this compound, chemists can gain insights into reaction pathways and activation energies. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a commonly used level of theory for such calculations, balancing accuracy and computational cost. researcher.lifenih.gov

A hypothetical data table for the optimized geometry of the 4-Fluoroisoindolin-5-ol cation (the organic part of the hydrobromide salt) is presented below. Please note that this is a representative table, and the actual values would be obtained from a specific DFT calculation.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.395 |

| C2-N Bond Length (Å) | 1.480 |

| C-F Bond Length (Å) | 1.350 |

| C-O Bond Length (Å) | 1.370 |

| C-N-C Bond Angle (°) | 109.5 |

| F-C-C-O Dihedral Angle (°) | 180.0 |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals, particularly the frontier orbitals, is essential for understanding a molecule's reactivity. youtube.com The two most important frontier orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO is the highest energy orbital that contains electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.org

LUMO: The LUMO is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a frontier molecular orbital analysis would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, thus predicting its behavior in chemical reactions. wikipedia.org The locations of the HOMO and LUMO densities would indicate the probable sites for nucleophilic and electrophilic attack, respectively.

Below is a hypothetical table of frontier orbital energies for the 4-Fluoroisoindolin-5-ol cation.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Prediction of Intramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformers may exist, each with a different energy. Computational methods can be used to identify the most stable conformers and the energy barriers between them.

Intramolecular interactions play a significant role in determining the preferred conformation of a molecule. In this compound, several types of intramolecular interactions could be present:

Hydrogen Bonding: An intramolecular hydrogen bond could form between the hydroxyl group (-OH) and the fluorine atom or the nitrogen atom of the isoindoline (B1297411) ring. The strength of such bonds can be evaluated computationally. beilstein-journals.org

Halogen Bonding: Although less common with fluorine, a weak intramolecular halogen bond might exist between the fluorine atom and the oxygen or nitrogen atom.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions, providing a deeper understanding of the factors that govern the molecule's three-dimensional structure. beilstein-journals.org

In Silico Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry allows for the in silico (computer-based) prediction of various spectroscopic parameters. These predicted spectra can be compared with experimental data to aid in the structural elucidation and characterization of a compound like this compound.

Commonly predicted spectroscopic data include:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated to help assign the peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed to predict the appearance of an IR spectrum, aiding in the identification of functional groups.

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. Comparing the predicted spectra with experimental results provides a powerful tool for confirming the structure of a synthesized molecule.

Reaction Pathway Modeling and Mechanistic Insights from Computational Data

Computational chemistry is an invaluable tool for modeling reaction pathways and elucidating reaction mechanisms. researchgate.net For reactions involving this compound, computational studies can provide a detailed, step-by-step understanding of how the reaction proceeds.

This involves:

Locating Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.

Identifying Transition States: The transition state structures connecting reactants, intermediates, and products are located and characterized.

Constructing a Potential Energy Surface: By mapping the energies of the various species and transition states, a potential energy surface for the reaction can be constructed. This provides a visual representation of the reaction pathway and allows for the determination of activation energies and reaction enthalpies.

Such studies can be used to predict the feasibility of a proposed reaction, understand the role of catalysts, and explain the observed regioselectivity and stereoselectivity. For example, modeling the reaction of this compound with an electrophile would reveal the most likely site of attack and the energetic profile of the reaction.

Advanced Structural Elucidation Techniques for 4 Fluoroisoindolin 5 Ol Hydrobromide and Its Derivatives

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the absolute stereochemistry of chiral centers in 4-Fluoroisoindolin-5-ol hydrobromide, as well as detailed insights into its crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces. However, no crystallographic data for this specific compound or its derivatives appear to have been published.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would yield the precise molecular weight of the 4-Fluoroisoindolin-5-ol cation, allowing for the unambiguous determination of its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing valuable information about the connectivity of atoms within the molecule. The resulting fragmentation pattern serves as a structural fingerprint. Without experimental data, a detailed analysis of the fragmentation pathways for this compound cannot be constructed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation in solution. A suite of advanced NMR experiments would be necessary to fully characterize the structure of this compound.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for assembling the molecular framework by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for connecting different spin systems and identifying quaternary carbons. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which helps to determine the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net

Without access to the spectra of this compound, the assignment of chemical shifts and the detailed interpretation of these correlations are not possible.

Solid-State NMR for Structural Characterization of Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. europeanpharmaceuticalreview.com It is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. ssNMR can distinguish between different polymorphs and provide information about the local environment of atoms within the crystal lattice. europeanpharmaceuticalreview.com For this compound, ssNMR could provide insights into its solid-state conformation and packing, complementing information from X-ray crystallography. However, no ssNMR studies on this compound have been reported.

Fluorine-19 NMR Spectroscopy for Probing the Fluorine Environment

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be a highly informative technique. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. wikipedia.orghuji.ac.ilaiinmr.com The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a unique probe of the fluorine's location within the molecule. wikipedia.orghuji.ac.ilaiinmr.com Furthermore, coupling between ¹⁹F and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural constraints. The absence of published ¹⁹F NMR data for this compound means that this valuable structural information remains unknown.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, and the resulting spectrum serves as a molecular fingerprint. For this compound, IR and Raman spectroscopy would be expected to show characteristic bands for the O-H stretch of the hydroxyl group, N-H stretches of the hydrobromide salt, C-H stretches of the aromatic and aliphatic portions, and the C-F stretch. While the expected absorption regions for these functional groups are known, the actual vibrational spectrum of the compound is not available in the literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

Information not available in the public domain.

Future Research Directions and Opportunities in 4 Fluoroisoindolin 5 Ol Hydrobromide Chemistry

Exploration of Unconventional Reaction Pathways and Transformations

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways can provide novel access to the 4-Fluoroisoindolin-5-ol hydrobromide scaffold and its derivatives. Key areas for investigation include:

C–H Activation: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation that minimizes the need for pre-functionalized starting materials. A palladium-catalyzed C–H activation strategy has been used to construct isoindoline (B1297411) derivatives and could be a powerful tool for synthesizing or modifying the target compound. researchgate.net

Late-Stage Fluorination: Introducing the fluorine atom at a later stage of the synthesis can be highly advantageous for creating analogues for structure-activity relationship (SAR) studies. Research into novel nucleophilic or electrophilic fluorination methods applicable to complex heterocyclic systems could provide new routes to this compound and related fluorinated molecules. nih.gov

Photocatalysis and Electrochemistry: These emerging techniques offer unique reactivity under mild conditions. Light-driven or electrochemical reactions could enable transformations that are difficult to achieve with conventional thermal methods, such as novel cyclization or functionalization pathways.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the research and development process. For this compound, computational modeling can be applied in several ways:

Reaction Pathway Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model potential reaction mechanisms for the synthesis of the target molecule. acs.org This allows researchers to evaluate the feasibility of different synthetic routes and identify potential byproducts before undertaking experimental work. mit.edu

Optimization of Reaction Conditions: Computational models can help predict how factors like catalyst choice, solvent, and temperature will influence reaction yield and selectivity. mit.edu This in-silico screening can significantly reduce the number of experiments needed for optimization.

Understanding Molecular Properties: DFT studies can illustrate the reactivity and stability of the synthesized compounds. acs.org Modeling can elucidate the impact of the fluorine and hydroxyl substituents on the electronic properties and reactivity of the isoindoline scaffold, guiding the design of new derivatives.

Table 2: Applications of Computational Modeling

| Computational Method | Application in Synthesis & Reactivity | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate transition state energies, and predict spectroscopic data. acs.org | Rational design of synthetic routes; confirmation of product structure. |

| Molecular Docking | Predict binding modes and affinities with biological targets (if applicable). nih.gov | Prioritize derivatives for synthesis in drug discovery programs. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with chemical reactivity or biological activity. | Design of new analogues with enhanced properties. |

| Ab initio Molecular Dynamics (AIMD) | Simulate reaction dynamics and solvent effects in real-time. | Deeper understanding of reaction pathways and optimization of conditions. |

Interdisciplinary Research with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) offers the potential to dramatically accelerate research into this compound. nih.gov This interdisciplinary approach combines chemistry, robotics, and data science.

Rapid Reaction Optimization: HTE platforms allow for the parallel execution of hundreds of reactions on a microscale. jstar-research.com This enables the rapid screening of a wide array of catalysts, ligands, solvents, and bases to quickly identify optimal conditions for the synthesis of the target compound, saving significant time and resources. jstar-research.comacs.org

Automated Analogue Synthesis: Once an efficient synthetic route is established, automated synthesis platforms can be programmed to produce a library of derivatives. researchgate.netresearchgate.net By varying the inputs, researchers can rapidly generate a diverse set of molecules based on the 4-Fluoroisoindolin-5-ol scaffold for further testing and evaluation. nih.gov The use of cartridge-based systems can make this technology more accessible to a broader range of chemists. youtube.com

Data-Rich Experimentation: HTE generates vast amounts of data that can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the design-make-test-analyze cycle in chemical research. digitellinc.com

Discovery of New Fluorinated Heterocyclic Scaffolds Based on Isoindoline Architecture

The this compound structure serves as an excellent starting point for the discovery of novel fluorinated heterocyclic scaffolds. The incorporation of fluorine into organic molecules is known to significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. researchgate.netrsc.org

Future research should focus on using the core molecule as a versatile building block. Strategic modifications could include:

Annulation: Fusing additional heterocyclic rings onto the isoindoline backbone to create more complex, polycyclic systems.

Derivatization: Functionalizing the nitrogen atom or the hydroxyl group to introduce diverse substituents and explore new chemical space.

Scaffold Hopping: Using the fluorinated isoindoline as inspiration for the design of entirely new classes of fluorinated heterocycles that mimic its key structural features.

The development of new fluorinated heterocycles is of significant interest in medicinal chemistry, as demonstrated by the number of recently approved drugs containing these motifs. nih.gov By leveraging the unique structure of this compound, chemists can contribute to the growing library of fluorinated compounds with potential therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoroisoindolin-5-ol hydrobromide, and how can fluorination steps be optimized?

- Methodological Answer : Multi-step synthesis typically involves halogenation (e.g., fluorination via electrophilic substitution) followed by cyclization. Fluorination optimization may require controlled reaction conditions (e.g., temperature, catalyst selection) to minimize side products like dihalogenated analogs . Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers handle contradictions in spectroscopic data (e.g., -NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Cross-validate results using complementary techniques. For instance, X-ray crystallography resolves structural ambiguities (e.g., tautomerism), while -NMR confirms dynamic behavior in solution. Discrepancies may arise from polymorphism or solvent effects, requiring iterative refinement of analytical conditions .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation of hydrobromic acid vapors. Store the compound in airtight, light-resistant containers at ≤4°C to prevent decomposition. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and fluorophore behavior. For example, fluorine’s electron-withdrawing effects can be modeled to optimize binding affinity in target proteins. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. What experimental strategies resolve instability of this compound under oxidative conditions?

- Methodological Answer : Stability studies under varying pH, temperature, and oxidant exposure (e.g., ) identify degradation pathways. Stabilizers like antioxidants (e.g., BHT) or lyophilization in inert atmospheres may mitigate decomposition. Monitor degradation products via HPLC-MS .

Q. How can isotopic labeling (e.g., ) be integrated into mechanistic studies of this compound?

- Methodological Answer : Radiolabeling with via nucleophilic substitution enables tracking metabolic pathways in vitro/in vivo. Optimize labeling efficiency using phase-transfer catalysts (e.g., Kryptofix 222) and validate radiochemical purity with radio-TLC .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate or . Address variability with replicates and outlier tests (Grubbs’ test). For synergistic effects, apply Chou-Talalay combination index analysis .

Q. How do solvent polarity and proticity affect the reactivity of this compound in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.